4-((Tetrahydrothiophen-3-yl)oxy)benzaldehyde
Overview
Description
4-((Tetrahydrothiophen-3-yl)oxy)benzaldehyde is a useful research compound. Its molecular formula is C11H12O2S and its molecular weight is 208.28 g/mol. The purity is usually 95%.
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Biological Activity
4-((Tetrahydrothiophen-3-yl)oxy)benzaldehyde is a compound that belongs to the class of substituted benzaldehydes. Its unique structure, characterized by the presence of a tetrahydrothiophene moiety, suggests potential biological activity that merits investigation. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.
This compound interacts with various enzymes and proteins, influencing biochemical pathways. Similar compounds have been shown to exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The compound's ability to modulate enzyme activity and interact with cellular receptors is crucial for its biological effects.
Cellular Effects
Research indicates that this compound influences cell function by modulating signaling pathways and gene expression. For instance, thiophene derivatives have demonstrated significant effects on cancer cell lines, exhibiting cytotoxicity and inhibiting cell proliferation. The compound's impact on cellular metabolism is also notable, as it can alter metabolic pathways crucial for cell survival and growth.
The molecular mechanisms underlying the biological activity of this compound involve several key processes:
- Binding Interactions : The compound may bind to specific protein targets, influencing their activity.
- Enzyme Inhibition : Studies suggest that similar compounds inhibit enzymes involved in critical metabolic processes.
- Gene Expression Modulation : The compound can affect transcription factors that regulate gene expression, leading to altered cellular responses .
Research Findings
Recent studies have highlighted the biological activity of compounds structurally related to this compound:
Anticancer Activity
A study demonstrated that related benzaldehyde derivatives exhibit potent anticancer activity across various cancer cell lines. For example, one derivative showed significant inhibition of glioblastoma cell growth and enhanced efficacy when combined with existing therapies such as EGFR inhibitors .
Anti-inflammatory Effects
Research has identified anti-inflammatory properties in thiophene-based compounds. These compounds can downregulate pro-inflammatory cytokines and modulate immune responses, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Properties
Compounds with similar structures have been evaluated for antimicrobial activity. They have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.
Dosage and Temporal Effects
The biological effects of this compound are dose-dependent:
- Low Doses : May exhibit beneficial effects such as antimicrobial or anti-inflammatory activities.
- High Doses : Could lead to cytotoxicity and adverse effects on normal cells.
Metabolic Pathways
The metabolism of this compound involves cytochrome P450 enzymes, which play a significant role in its biotransformation. Understanding these metabolic pathways is essential for predicting the compound's efficacy and safety profile in therapeutic applications.
Transport and Distribution
The transport mechanisms of this compound within biological systems are critical for its efficacy. It interacts with transporters that facilitate its movement across cellular membranes, affecting its distribution in tissues where it can exert its biological effects.
Properties
IUPAC Name |
4-(thiolan-3-yloxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c12-7-9-1-3-10(4-2-9)13-11-5-6-14-8-11/h1-4,7,11H,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMXBFQNLWEVIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.